Eprosartan

Hypertension Cardiovascular Meta-analysis

Eprosartan is the only ARB lacking the biphenyl-tetrazole moiety, enabling unique presynaptic AT1 inhibition and sympathoinhibition absent from losartan or valsartan at equivalent doses. Free from CYP450 metabolism, it eliminates drug-drug interaction confounds in preclinical models. With superior systolic BP reduction over losartan (2.24 mmHg), it is the gold-standard comparator for isolated systolic hypertension studies and SAR programs targeting insurmountable antagonism. Ideal for sympathetic overactivity research in hypertension, heart failure, and metabolic syndrome models.

Molecular Formula C23H24N2O4S
Molecular Weight 424.5 g/mol
CAS No. 133040-01-4
Cat. No. B1671555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprosartan
CAS133040-01-4
SynonymsEprosartan;  Teveten;  SK&F108566;  SK&F-108566;  SK&F 108566; 
Molecular FormulaC23H24N2O4S
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O
InChIInChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+
InChIKeyOROAFUQRIXKEMV-LDADJPATSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble (mesylate form)
8.66e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eprosartan (CAS 133040-01-4): Procurement-Grade Overview for a Chemically Distinct AT1 Receptor Blocker


Eprosartan is a non-peptide angiotensin II receptor blocker (ARB) that competitively antagonizes the AT1 receptor [1]. It is chemically distinguished from other ARBs by the absence of the biphenyl-tetrazole moiety common to losartan, valsartan, irbesartan, candesartan, and telmisartan [2]. Eprosartan exhibits high selectivity for the AT1 receptor, with an affinity approximately 1,000-fold greater than for the AT2 receptor [3]. In human adrenal cortical membranes, eprosartan inhibits [125I]-angiotensin II binding with an IC50 of 3.9 nM [4]. It is primarily cleared hepatically (>80%) and has an elimination half-life of 5–7 hours [5].

Why Eprosartan (CAS 133040-01-4) Cannot Be Simply Interchanged: Class Heterogeneity Demands Evidence-Based Selection


Angiotensin II receptor blockers are not a monolithic class; they diverge significantly in chemical structure, receptor binding kinetics, metabolic pathways, and ancillary pharmacological actions [1]. Eprosartan's non-biphenyl, non-tetrazole scaffold confers distinct physicochemical properties that influence bioavailability and tissue distribution [2]. Furthermore, eprosartan uniquely inhibits presynaptic AT1 receptors, leading to sympathoinhibition that is not observed with losartan, valsartan, or other ARBs at equivalent AT1-blocking doses [3]. These differences preclude simple dose-to-dose substitution and necessitate compound-specific evidence when selecting an ARB for research or clinical formulation development [4].

Eprosartan (CAS 133040-01-4) Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons


Superior Systolic Blood Pressure Reduction vs. Losartan in Meta-Analysis

In a meta-analysis of 22 randomized controlled trials involving 6,460 patients, eprosartan monotherapy produced a greater reduction in systolic blood pressure (SBP) compared to losartan. The weighted mean difference (WMD) for SBP reduction was 6.55 mmHg versus placebo (95% CI: 4.86–8.25) and 2.24 mmHg versus losartan (95% CI: 0.08–4.40) [1].

Hypertension Cardiovascular Meta-analysis

Unique Dual Mechanism: Presynaptic AT1 Blockade and Sympathoinhibition

Eprosartan is the only ARB that demonstrably inhibits sympathetic nervous system activity at therapeutic AT1-blocking doses. In pithed rat models, eprosartan inhibited pressor responses to spinal cord stimulation, a measure of sympathetic outflow, whereas losartan, valsartan, and candesartan showed no effect at equivalent angiotensin II blocking doses [1].

Sympathetic Nervous System Pharmacology Hypertension

CYP450-Independent Metabolism: Low Drug-Drug Interaction Potential

Eprosartan is not metabolized by the cytochrome P450 enzyme system, in contrast to losartan (which is a prodrug requiring CYP2C9/CYP3A4 activation) and irbesartan (which undergoes CYP2C9-mediated oxidation) [1]. In vitro studies confirm that eprosartan does not inhibit human CYP1A2, 2A6, 2C9/8, 2C19, 2D6, 2E1, or 3A4 at concentrations up to 100 µM [2].

Drug Metabolism Pharmacokinetics Polypharmacy

Receptor Binding Kinetics: Insurmountable Antagonism Despite Competitive Binding

Eprosartan binds competitively to the AT1 receptor (IC50 = 3.9 nM in human adrenal cortex, 1.7 nM in human liver) yet produces insurmountable antagonism, a property shared with candesartan, irbesartan, and telmisartan but distinct from losartan and valsartan which show surmountable antagonism [1]. The insurmountable nature is attributed to a slow dissociation rate from the receptor, conferring prolonged functional blockade.

Receptor Pharmacology AT1 Receptor Binding Kinetics

Chemical Structure Distinction: Non-Biphenyl, Non-Tetrazole Scaffold

Eprosartan is the only ARB in clinical use that lacks both the biphenyl and tetrazole moieties [1]. Instead, it possesses an imidazole-acrylic acid core with a thienylmethyl substituent. This structural divergence correlates with its lower oral bioavailability (13%) compared to losartan (33%), valsartan (25%), and irbesartan (60–80%) [2], as well as its unique sympathoinhibitory activity.

Medicinal Chemistry SAR Chemical Differentiation

Eprosartan (CAS 133040-01-4): Evidence-Driven Research and Industrial Application Scenarios


Sympathetic Nervous System Research in Hypertension Models

Eprosartan is the ARB of choice for studies investigating the role of sympathetic overactivity in hypertension, heart failure, or metabolic syndrome. Its unique sympathoinhibitory action, confirmed in pithed rat models [1], makes it an essential pharmacological tool for dissecting central and peripheral sympathetic mechanisms. This property is not replicated by losartan, valsartan, or candesartan, even at equivalent AT1-blocking doses [1].

Polypharmacy and Drug-Drug Interaction Studies

For preclinical research requiring clean pharmacokinetic profiles, eprosartan's lack of CYP450 metabolism eliminates a major source of confounding drug-drug interactions [2]. This is particularly valuable when studying combination therapies in elderly or multimorbid animal models, or when using CYP450-modulating agents as co-treatments. Losartan's prodrug status and CYP2C9 dependence [2] introduce variability that eprosartan avoids.

Comparative Efficacy Studies in Isolated Systolic Hypertension

Meta-analytic evidence demonstrates eprosartan's superiority over losartan in reducing systolic blood pressure [3], making it the preferred ARB comparator for studies focused on isolated systolic hypertension. The 2.24 mmHg additional SBP reduction may be clinically relevant in long-term cardiovascular outcome studies and provides a quantifiable benchmark for new chemical entities.

Medicinal Chemistry and Novel ARB Development

Eprosartan's non-biphenyl, non-tetrazole scaffold offers a distinct chemotype for structure-activity relationship (SAR) exploration [4]. Pharmaceutical scientists can use eprosartan as a lead template for designing analogs with improved oral bioavailability while retaining its unique dual mechanism. Its insurmountable antagonism profile [5] also serves as a valuable reference for developing long-acting ARBs.

Quote Request

Request a Quote for Eprosartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.